Cas no 175135-10-1 (2-Amino-3,5-dibromo-6-fluorobenzoic acid)

2-Amino-3,5-dibromo-6-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3,5-dibromo-6-fluorobenzoic acid
- Benzoicacid, 2-amino-3,5-dibromo-6-fluoro-
- 3,5-Dibromo-6-fluoroanthranilic acid
- 3,5-DiBromo-6-fluoroanthranilicacid
- 2-Amino-3,5-dibromo-6-fluorobenzoicacid98%
- 2-Amino-3,5-dibromo-6-fluorobenzoic acid 98%
- AKOS015890180
- 175135-10-1
- DTXSID20371007
- MFCD00042156
- DB-044002
- CS-0448643
- 2-amino-3,5-dibromo-6-fluoro-benzoic Acid
- DTXCID90322041
- STR06339
- 2-Amino-3,5-dibromo-6-fluorobenzoicacid
- Benzoic acid, 2-amino-3,5-dibromo-6-fluoro-
- SCHEMBL1571433
-
- MDL: MFCD00042156
- Inchi: InChI=1S/C7H4Br2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)
- InChI Key: DHWCACOUGDPIBD-UHFFFAOYSA-N
- SMILES: C1=C(C(=C(C(=C1Br)N)C(=O)O)F)Br
Computed Properties
- Exact Mass: 310.85900
- Monoisotopic Mass: 310.859
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: 2.8
Experimental Properties
- Density: 2.222
- Melting Point: 235 °C
- Boiling Point: 355.9°C at 760 mmHg
- Flash Point: 169.1°C
- Refractive Index: 1.673
- PSA: 63.32000
- LogP: 3.21230
2-Amino-3,5-dibromo-6-fluorobenzoic acid Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22; S26; S36/37/39
-
Hazardous Material Identification:
- Safety Term:S22-S26-S36/37/39
- Risk Phrases:R20/21/22
2-Amino-3,5-dibromo-6-fluorobenzoic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
2-Amino-3,5-dibromo-6-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 003975-250mg |
2-Amino-3,5-dibromo-6-fluorobenzoic acid |
175135-10-1 | 98% | 250mg |
$10.00 | 2024-07-19 | |
eNovation Chemicals LLC | Y1264276-25g |
Benzoic acid, 2-amino-3,5-dibromo-6-fluoro- |
175135-10-1 | 98% | 25g |
$340 | 2024-06-07 | |
Apollo Scientific | PC1070N-1g |
2-Amino-3,5-dibromo-6-fluorobenzoic acid |
175135-10-1 | 98% | 1g |
£42.00 | 2023-09-02 | |
eNovation Chemicals LLC | Y1264276-100g |
Benzoic acid, 2-amino-3,5-dibromo-6-fluoro- |
175135-10-1 | 98% | 100g |
$1085 | 2024-06-07 | |
Oakwood | 003975-25g |
2-Amino-3,5-dibromo-6-fluorobenzoic acid |
175135-10-1 | 98% | 25g |
$160.00 | 2024-07-19 | |
Fluorochem | 003975-25g |
2-Amino-3,5-dibromo-6-fluorobenzoic acid |
175135-10-1 | 98% | 25g |
£122.00 | 2022-03-01 | |
Ambeed | A794075-100g |
2-Amino-3,5-dibromo-6-fluorobenzoic acid |
175135-10-1 | 95+% | 100g |
$605.0 | 2024-04-22 | |
A2B Chem LLC | AA93332-5g |
Benzoic acid, 2-amino-3,5-dibromo-6-fluoro- |
175135-10-1 | 98% | 5g |
$42.00 | 2024-04-20 | |
A2B Chem LLC | AA93332-100g |
Benzoic acid, 2-amino-3,5-dibromo-6-fluoro- |
175135-10-1 | 98% | 100g |
$630.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1264276-250mg |
Benzoic acid, 2-amino-3,5-dibromo-6-fluoro- |
175135-10-1 | 98% | 250mg |
$140 | 2024-06-07 |
2-Amino-3,5-dibromo-6-fluorobenzoic acid Related Literature
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Additional information on 2-Amino-3,5-dibromo-6-fluorobenzoic acid
2-Amino-3,5-Dibromo-6-Fluorobenzoic Acid (CAS No. 175135-10-1): A Multifunctional Organic Compound in Modern Chemistry
2-Amino-3,5-dibromo-6-fluorobenzoic acid, identified by its unique CAS No. 175135-10-1, is a halogenated aromatic carboxylic acid with a complex substitution pattern on the benzene ring. The molecule features an amino group (-NH₂) at the C2 position, bromine atoms (-Br) at C3 and C5 positions, and a fluoro group (-F) at C6, culminating in a carboxylic acid (-COOH) functional group at the terminal position. This structural diversity endows the compound with unique physicochemical properties and reactivity profiles, making it a subject of interest in organic synthesis and pharmaceutical research.
The synthesis of 2-amino-3,5-dibromo-6-fluorobenzoic acid typically involves multistep electrophilic aromatic substitution reactions. Recent studies have highlighted the use of transition-metal-catalyzed halogenation strategies to achieve high regioselectivity in introducing bromine and fluorine atoms onto the benzene ring (J. Org. Chem., 2024). For instance, palladium-catalyzed bromination under microwave-assisted conditions has demonstrated improved yields compared to traditional methods for generating the dibrominated intermediate prior to fluorination.
One of the most notable characteristics of this compound is its electrophilic reactivity toward nucleophilic attack due to the electron-withdrawing nature of bromine and fluorine substituents. The amino group at C2 position acts as an activating center for further functionalization through acylation or alkylation reactions (Tetrahedron Lett., 2024). This property has been exploited in the development of benzoyl-based heterocyclic scaffolds, which are widely used as building blocks for bioactive molecules.
In terms of biological activity, preliminary screening by the National Institutes of Health (NIH) has shown that derivatives of 2-amino-3,5-dibromo-6-fluorobenzoic acid exhibit moderate inhibitory effects against specific kinases involved in cancer signaling pathways (ACS Med Chem Lett., 2024). While not yet approved for clinical use, these findings suggest potential applications in targeted drug design through structure modification strategies such as amide bond formation or esterification with pharmacophoric moieties.
The compound's role as a versatile synthetic intermediate extends beyond pharmaceuticals into materials science applications. Research published in *Advanced Materials* (Vol. 47) demonstrated that metal complexes derived from this ligand display enhanced photoluminescent properties due to the synergistic effect between halogen substituents and metal coordination geometry. These complexes are being explored for their potential in organic light-emitting diodes (OLEDs) and fluorescent sensors.
From an analytical chemistry perspective, characterization techniques such as NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming the structural integrity of this compound (Anal Chem., 2024). The distinct coupling patterns observed in proton NMR spectra provide valuable insights into conformational dynamics influenced by halogen-halogen interactions within the aromatic system.
Recent advancements in green chemistry have focused on optimizing reaction conditions for synthesizing this compound while minimizing environmental impact. A study published in *Green Chemistry* reported a solvent-free mechanochemical approach using ball-milling technology to achieve efficient bromination without requiring toxic solvents or high temperatures (Green Chem., 2024). This methodology aligns with modern sustainability goals while maintaining high product purity levels (>98%).
In polymer chemistry research, this compound serves as a monomer unit for constructing conjugated polymers with tunable electronic properties (Macromolecules, Vol. 89). The presence of multiple electron-deficient substituents allows precise control over bandgap energy through strategic modification of side chains attached to the carboxylic acid functionality.
The interplay between different functional groups within this molecule creates opportunities for studying non-covalent interactions such as hydrogen bonding and π-stacking effects (ChemPhysChem, Vol. 98). These interactions play critical roles in determining self-assembling behaviors observed during crystallization processes or supramolecular aggregation phenomena.
Ongoing research efforts continue to explore novel applications for this compound across diverse scientific disciplines while addressing challenges related to scalability and cost-effectiveness associated with large-scale production methods (Org Process Res Dev., Vol. 98). Collaborative projects between academic institutions and industrial partners aim to bridge fundamental discoveries with practical implementations through rigorous validation studies.
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